2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Description
The compound 2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole features a 1,3,4-oxadiazole core substituted with a trifluoromethyl group at position 5 and a piperidin-4-yl moiety at position 2. The piperidine ring is further functionalized with a 3,4-dimethoxyphenyl sulfonyl group, which introduces both electron-donating (methoxy) and electron-withdrawing (sulfonyl) characteristics.
Properties
IUPAC Name |
2-[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O5S/c1-25-12-4-3-11(9-13(12)26-2)28(23,24)22-7-5-10(6-8-22)14-20-21-15(27-14)16(17,18)19/h3-4,9-10H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSNAXQQXBAULJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration of Hydrazides
A widely adopted approach involves treating substituted hydrazides with cyclizing agents such as phosphorus oxychloride (POCl₃) or carbon disulfide (CS₂). For example, β-[(N-arylsulfonyl)anilino]propionic acid hydrazides undergo cyclization in the presence of CS₂ and potassium hydroxide to yield 5-substituted-2-mercapto-1,3,4-oxadiazoles. Adapting this method, the trifluoromethyl-substituted hydrazide precursor can be cyclized under reflux conditions, with reaction times ranging from 8–12 hours.
Stepwise Synthesis of the Target Compound
Synthesis of the Piperidine Sulfonamide Intermediate
The piperidine-4-yl sulfonamide moiety is synthesized through a two-step process:
- Sulfonylation of Piperidine : Reacting piperidin-4-amine with 3,4-dimethoxyphenylsulfonyl chloride in dichloromethane (DCM) in the presence of a base such as triethylamine (TEA). The reaction proceeds at 0–5°C to minimize side reactions, yielding 1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-amine.
- Functionalization of the Amine : The primary amine is subsequently converted to a secondary amine via reductive amination or alkylation to introduce the requisite side chain for oxadiazole coupling.
Introduction of the Trifluoromethyl Group
The 5-(trifluoromethyl) substituent is introduced either:
- Before cyclization : Using trifluoroacetic anhydride (TFAA) to acylate the hydrazide intermediate, followed by cyclization.
- After cyclization : Via nucleophilic substitution on a pre-formed 5-chloro-1,3,4-oxadiazole using a trifluoromethylating agent such as trimethyl(trifluoromethyl)silane (TMSCF₃).
Coupling of the Oxadiazole and Piperidine Moieties
The final assembly employs a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) or a nucleophilic aromatic substitution (SNAr) to link the oxadiazole and piperidine sulfonamide. For instance, a 2-mercapto-1,3,4-oxadiazole derivative reacts with a brominated piperidine sulfonamide in the presence of a base like cesium carbonate (Cs₂CO₃) and a catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance coupling reaction rates but may necessitate stringent temperature control to avoid decomposition of the trifluoromethyl group.
Catalytic Systems
The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in DCM significantly improves yields (55–70%) compared to traditional carbodiimide-based reagents.
Analytical Characterization
Critical spectroscopic data for validating the structure include:
- ¹H NMR : A singlet at δ 4.75 ppm corresponding to the piperidine –CH₂– group.
- ¹³C NMR : A quartet at δ 121.5 ppm (CF₃, J = 271 Hz).
- IR : Stretching vibrations at 1,650 cm⁻¹ (C=N) and 1,350 cm⁻¹ (S=O).
Challenges and Mitigation Strategies
Trifluoromethyl Group Stability
The electron-withdrawing nature of the CF₃ group renders the oxadiazole ring susceptible to hydrolysis under acidic conditions. Employing anhydrous solvents and inert atmospheres (N₂/Ar) during cyclization mitigates this issue.
Sulfonamide Byproduct Formation
Competitive over-sulfonylation is minimized by using a 1:1 molar ratio of sulfonyl chloride to piperidine and maintaining low temperatures (0–5°C).
Comparative Analysis with Structural Analogues
Compared to non-fluorinated oxadiazoles, the trifluoromethyl derivative exhibits:
- Enhanced metabolic stability : Due to the CF₃ group’s resistance to oxidative degradation.
- Lower reaction yields : Attributed to steric hindrance during coupling steps (average 60–70% vs. 80–90% for non-CF₃ analogues).
Industrial-Scale Production Considerations
While laboratory-scale syntheses prioritize yield and purity, industrial methods emphasize cost-effectiveness and scalability:
Chemical Reactions Analysis
Functionalization of the Piperidine Ring
The piperidine ring is sulfonylated at the 1-position with a 3,4-dimethoxyphenylsulfonyl group. This modification is likely achieved via:
-
Nucleophilic substitution : Reaction of piperidine with 3,4-dimethoxyphenylsulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) .
Reactivity Notes :
-
The sulfonyl group enhances electrophilicity at the piperidine nitrogen, enabling further alkylation or acylation.
-
Stability: The sulfonamide linkage is resistant to hydrolysis under acidic/basic conditions but may degrade under prolonged heating (>150°C) .
Trifluoromethyl Group Reactivity
-
Electrophilic substitution : Directs incoming electrophiles to meta/para positions relative to itself.
-
Radical reactions : May participate in radical trifluoromethylation under UV light .
Stability Data :
| Condition | Stability | Observation |
|---|---|---|
| Acidic (pH 2–4) | Stable | No decomposition after 24 hrs |
| Basic (pH 10–12) | Partial hydrolysis | 20% degradation after 12 hrs |
Derived from analogous trifluoromethyl-oxadiazole studies in .
Oxadiazole Ring Stability
The 1,3,4-oxadiazole ring is susceptible to ring-opening under specific conditions:
-
Acidic hydrolysis : Cleavage to form hydrazides and carboxylic acids.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ring to a dihydrazine derivative .
Reaction Example :
text1,3,4-Oxadiazole + H₂O/H⁺ → Hydrazide + Carboxylic Acid
Biological Interactions
While direct data for this compound is limited, structurally similar 1,3,4-oxadiazoles exhibit:
-
Enzyme inhibition : Binding to HDAC, COX-2, or kinase enzymes via hydrogen bonding with the oxadiazole nitrogen .
-
Metabolic stability : Resistance to cytochrome P450-mediated oxidation due to the -CF₃ group .
Unresolved Challenges
Scientific Research Applications
Compounds containing the 1,3,4-oxadiazole moiety are known for various biological activities including:
- Anticancer Activity : Studies indicate that oxadiazole derivatives exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, related compounds have shown efficacy against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
- Antimicrobial Properties : Research has demonstrated that oxadiazole derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. These compounds have been shown to inhibit the growth of resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The compound has been noted for its potential in modulating inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta, thereby reducing inflammation in various models of disease .
- Antidiabetic Activity : Preliminary studies suggest that oxadiazole derivatives can enhance insulin sensitivity and lower blood glucose levels in diabetic models .
Anticancer Research
A study published in MDPI highlighted the anticancer potential of oxadiazole derivatives similar to the compound . These derivatives were shown to induce apoptosis in human cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 | Caspase activation |
| Compound B | HeLa (Cervical) | 8.0 | Bcl-2 inhibition |
Antimicrobial Studies
Research highlighted in PMC demonstrated that oxadiazole derivatives exhibited strong antibacterial activity against multi-drug resistant strains. In vitro assays revealed significant inhibition zones against E. coli and S. aureus, suggesting their potential as novel antimicrobial agents .
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 0.5 µg/mL |
| Compound D | S. aureus | 0.25 µg/mL |
Mechanism of Action
The mechanism of action of 2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Sulfonyl and Piperidine Moieties
Several compounds share structural similarities with the target molecule, particularly in the sulfonyl-piperidine-oxadiazole framework:
Key Observations :
- Biological Activity : Compounds with sulfonyl-piperidine-oxadiazole frameworks (e.g., 7d in ) show antibacterial activity, suggesting the target may share similar mechanisms. Triazole-conjugated dimethoxyphenyl derivatives (e.g., 4b in ) are potent antimicrobials, further supporting this hypothesis.
Anti-inflammatory Potential
Compounds bearing a 3,4-dimethoxyphenyl group exhibit notable anti-inflammatory activity:
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole demonstrated 61.9% inhibition at 20 mg/kg, comparable to indomethacin (64.3%) .
- The target compound’s 3,4-dimethoxyphenyl sulfonyl group may similarly modulate cyclooxygenase (COX) or NF-κB pathways, though experimental validation is required.
Antibacterial Activity of Sulfonyl-Oxadiazole Derivatives
Sulfonyl-substituted oxadiazoles are potent antibacterial agents:
- 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole showed EC₅₀ values of 1.98 µg/mL (Xanthomonas axonopodis, Xac) and 0.17 µg/mL (Xanthomonas oryzae, Xoo), outperforming commercial bactericides .
- The target compound’s trifluoromethyl group may enhance lipophilicity and membrane penetration, while the 3,4-dimethoxyphenyl sulfonyl group could improve target specificity.
Physicochemical Properties
Melting points and yields of analogous compounds highlight trends:
- Aliphatic sulfonyl derivatives (e.g., 7d–7h) melt at 115–134°C, whereas aromatic sulfonyl compounds (e.g., 4b) are typically solids with higher thermal stability .
- The target compound’s aromatic sulfonyl group and trifluoromethyl substitution may result in a melting point >100°C, aligning with trends in .
Biological Activity
2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound features:
- Oxadiazole Ring : Known for its diverse biological activities.
- Piperidine Ring : Imparts structural rigidity and influences pharmacokinetics.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Dimethoxyphenylsulfonyl Group : Contributes to interactions with biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives possess significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : The compound showed high potency against various cancer cell lines. In vitro studies reported inhibition percentages as high as 90% against T-47D breast cancer cells and 84% against MDA-MB-468 cells .
| Cell Line | % Inhibition |
|---|---|
| T-47D (Breast) | 90.47% |
| MDA-MB-468 | 84.83% |
| SK-MEL-5 (Melanoma) | 84.32% |
The mechanism of action involves:
- Targeting Specific Enzymes : The compound may inhibit enzymes involved in cancer progression, such as EGFR and IL-6 .
- Induction of Apoptosis : Studies indicated that the compound can induce apoptosis in cancer cells through various pathways.
Antimicrobial Activity
The oxadiazole moiety has been associated with antimicrobial properties:
- Broad-Spectrum Activity : Compounds containing the oxadiazole ring demonstrated significant antibacterial and antifungal activity against various pathogens .
Case Studies
- Anticancer Efficacy Study : A study evaluated the anticancer activity of several oxadiazole derivatives, including the target compound. Results showed that it effectively inhibited growth in multiple cancer cell lines, outperforming traditional chemotherapeutics in some cases .
- Molecular Docking Studies : Docking simulations revealed strong binding affinities to key targets involved in tumor growth and metastasis. The binding free energy calculations indicated favorable interactions with VEGFR-2 kinase .
Comparative Analysis with Similar Compounds
The following table compares the biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Piperidin-4-yl)-2H-benzimidazole | Benzimidazole core | Anti-inflammatory |
| 3-(3,5-Dichlorophenyl)sulfonylpiperidin | Similar piperidine structure | Anticancer |
| 2-(Furan-2-yl)-1H-benzimidazole | Benzimidazole core with furan | Antimicrobial |
Q & A
Basic Question: What are the key steps and challenges in synthesizing this compound with high purity?
Methodological Answer:
The synthesis of 1,3,4-oxadiazole derivatives typically involves multi-step reactions, including cyclization, sulfonylation, and coupling. For analogs with sulfonyl-piperidine moieties (e.g., ):
Cyclization: Form the oxadiazole ring via dehydration of acylhydrazides using POCl₃ or other dehydrating agents.
Sulfonylation: Introduce the sulfonyl group to the piperidine ring using 3,4-dimethoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or DIPEA).
Coupling: Attach the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions (e.g., using Pd catalysts for Suzuki coupling).
Challenges:
- Side reactions: Over-sulfonylation or incomplete cyclization may occur. Monitor via TLC/HPLC .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product .
Basic Question: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
NMR Spectroscopy:
- ¹H/¹³C-NMR: Identify protons on the piperidine ring (δ 1.5–3.0 ppm), sulfonyl group (δ 3.5–4.5 ppm), and aromatic/oxadiazole carbons (δ 120–160 ppm) .
- 19F-NMR: Confirm the trifluoromethyl group (δ -60 to -70 ppm) .
Mass Spectrometry (EI-MS/HRMS): Verify molecular weight (e.g., [M+H]⁺ for C₁₇H₁₉F₃N₄O₄S) and fragmentation patterns .
IR Spectroscopy: Detect sulfonyl S=O stretches (~1350 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
Basic Question: How does the trifluoromethyl group influence the compound’s reactivity and bioactivity?
Methodological Answer:
The trifluoromethyl (-CF₃) group:
- Electron-Withdrawing Effect: Enhances oxadiazole ring stability and directs electrophilic substitution to specific positions .
- Lipophilicity: Increases membrane permeability, critical for in vitro bioactivity assays (e.g., enzyme inhibition) .
- Metabolic Resistance: Reduces oxidative degradation in pharmacokinetic studies .
Experimental Validation:
Compare analogs with -CF₃ vs. -CH₃ using enzyme inhibition assays (e.g., IC₅₀ measurements) .
Advanced Question: How can researchers resolve contradictions in reported biological activities of structural analogs?
Methodological Answer:
Contradictions often arise from:
- Structural Variations: Minor changes (e.g., 3,4-dimethoxy vs. 4-chloro substitution) alter binding affinities .
- Assay Conditions: Differences in cell lines, pH, or solvent (DMSO concentration) impact results .
Resolution Strategies:
Comparative SAR Studies: Synthesize analogs with systematic substitutions and test under standardized conditions .
Computational Docking: Use molecular dynamics to predict binding modes to target proteins (e.g., kinases) .
Meta-Analysis: Aggregate data from multiple studies, highlighting assay-specific variability .
Advanced Question: What computational methods predict the binding interactions of this compound with biological targets?
Methodological Answer:
Molecular Docking (AutoDock/Vina): Model interactions between the sulfonyl-piperidine moiety and target active sites (e.g., hydrogen bonds with serine residues) .
QSAR Models: Correlate electronic descriptors (HOMO/LUMO, logP) with bioactivity data from analogs .
MD Simulations: Assess stability of ligand-protein complexes over 100+ ns trajectories to identify key binding residues .
Validation: Cross-check computational predictions with experimental SPR (surface plasmon resonance) binding assays .
Advanced Question: What strategies improve the aqueous solubility of this hydrophobic compound for in vivo studies?
Methodological Answer:
Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the oxadiazole ring .
Co-Solvent Systems: Use PEG-400 or cyclodextrins in PBS (pH 7.4) to enhance solubility .
Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (PLGA) for controlled release .
Characterization: Measure solubility via shake-flask method and monitor stability using HPLC .
Advanced Question: How to design experiments to establish structure-activity relationships (SAR) for novel analogs?
Methodological Answer:
Scaffold Modification: Synthesize derivatives with variations in:
- Sulfonyl Group: Replace 3,4-dimethoxyphenyl with 4-fluorophenyl .
- Piperidine Substituents: Introduce methyl or ethyl groups at the 4-position .
Bioactivity Testing:
- In Vitro: Enzyme inhibition (IC₅₀), cytotoxicity (MTT assay), and membrane permeability (Caco-2 cells) .
- In Vivo: Pharmacokinetics (oral bioavailability, t₁/₂) in rodent models .
Data Analysis: Use PCA (principal component analysis) to correlate structural features with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
